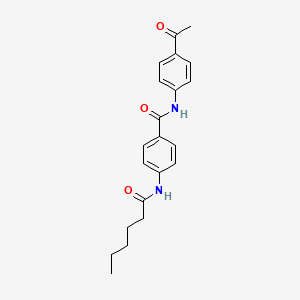![molecular formula C23H19ClN4O5 B11117515 N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11117515.png)
N-(4-chlorobenzyl)-2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” is a synthetic organic compound that features a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the hydrazone intermediate: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone.
Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction.
Addition of the nitrobenzyl group: The nitrobenzyl group can be added via an etherification reaction.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzyl)-2-oxoacetamide: Lacks the nitrobenzyl and hydrazino groups.
N-(4-Nitrobenzyl)-2-oxoacetamide: Lacks the chlorobenzyl and hydrazino groups.
Hydrazino-2-oxoacetamide: Lacks the chlorobenzyl and nitrobenzyl groups.
Uniqueness
“N-(4-CHLOROBENZYL)-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE” is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorobenzyl and nitrobenzyl groups, along with the hydrazino moiety, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C23H19ClN4O5 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C23H19ClN4O5/c24-19-7-1-16(2-8-19)13-25-22(29)23(30)27-26-14-17-5-11-21(12-6-17)33-15-18-3-9-20(10-4-18)28(31)32/h1-12,14H,13,15H2,(H,25,29)(H,27,30)/b26-14+ |
InChI Key |
GMIXSGODPKBLGX-VULFUBBASA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


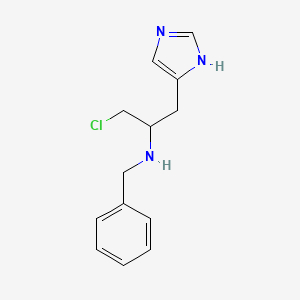
![(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B11117438.png)
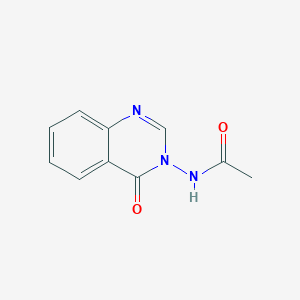
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11117465.png)
![1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11117473.png)

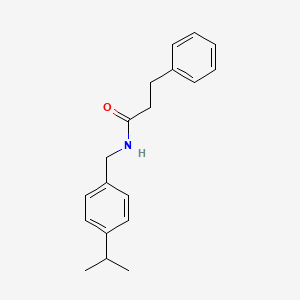
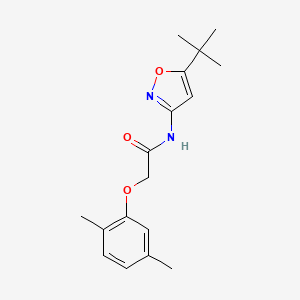
![Ethyl 5-benzyl-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11117494.png)

![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11117502.png)
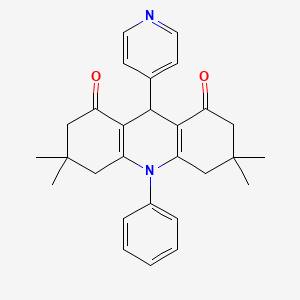
acetyl}hydrazinylidene)butanamide](/img/structure/B11117520.png)
